3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Description
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS: 129912-25-0) is a bicyclic heteroaromatic compound featuring a 1H-indole core substituted with a dimethyl group at position 3, a ketone at position 2, and a carboxylic acid at position 3. Its molecular formula is C₁₁H₁₁NO₃ (MW: 205.2), and it is commercially available as a building block for pharmaceutical and materials research . The dimethyl group confers steric stability, while the carboxylic acid enables hydrogen bonding and further derivatization.
Properties
IUPAC Name |
3,3-dimethyl-2-oxo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJGCZECBHBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129912-25-0 | |
| Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted anilines with diketones under acidic or basic conditions to form the indole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against a range of microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest the potential for developing new antimicrobial agents based on this compound's structure .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that derivatives of indole compounds can inhibit the activity of HIV integrase, a critical enzyme in the HIV replication cycle. For instance, structural modifications to indole derivatives have shown improved inhibitory effects against HIV-1 integrase with IC50 values as low as 0.13 μM . These findings highlight the potential of this compound as a scaffold for developing antiviral therapies.
Anticancer Potential
Indole derivatives are known for their anticancer properties. The unique structure of this compound allows it to interact with various molecular targets involved in cancer progression. Studies suggest that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of indole derivatives. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Research has indicated that certain indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves the Fischer indole synthesis method. This process includes reacting phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .
Structural Modifications
Modifications at specific positions on the indole ring can enhance biological activity. For example:
- C6 Halogenation : Enhances integrase inhibitory activity.
- C3 Long Branching : Improves interaction with target proteins.
These modifications are crucial for optimizing the pharmacological properties of the compound .
Case Studies
Several case studies have explored the applications of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated significant antimicrobial activity, supporting its potential use as a new antibiotic agent.
- HIV Integrase Inhibition : Research highlighted the compound's capacity to inhibit HIV integrase effectively, paving the way for further development of antiretroviral drugs.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities with analogs:
Key Observations:
- Steric Effects : The 3,3-dimethyl group in the target compound reduces conformational flexibility compared to analogs with planar substituents (e.g., pyrrolylmethylidene in ).
- Electron-Withdrawing Groups: Cyano () or fluorine () substituents enhance binding to biological targets like kinases.
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables salt formation and H-bonding, unlike the methyl ester derivative, which is more lipophilic .
Key Observations:
- The target compound is readily available commercially, whereas analogs require multi-step syntheses with moderate yields.
- Acetic acid-mediated condensations are common for indole derivatives (e.g., ), but specialized methods (e.g., low-temperature cyanation in ) are needed for complex substituents.
Biological Activity
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (commonly referred to as DMDOI) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMDOI, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13NO3
- Molar Mass : 219.24 g/mol
- Density : 1.170 g/cm³ (predicted)
- pKa : 13.51 (predicted)
Anticancer Activity
Recent studies have demonstrated that DMDOI exhibits significant anticancer properties. In vitro assays have shown that DMDOI can inhibit the proliferation of various cancer cell lines, including ovarian and colon cancer cells. For instance, a study reported that DMDOI reduced cell viability in HCT-116 colon cancer cells through apoptosis induction via caspase activation .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15.0 |
| A2780 (cisplatin-sensitive) | 20.5 |
| A2780cisR (cisplatin-resistant) | 25.3 |
Anti-inflammatory Effects
DMDOI has also been evaluated for its anti-inflammatory properties. It was found to significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for COX inhibition were reported as follows:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| DMDOI | 19.45 | 23.8 |
These results indicate that DMDOI may serve as a potential lead compound for developing anti-inflammatory drugs .
Neuroprotective Properties
Research has indicated that DMDOI may possess neuroprotective effects, particularly in models of chronic pain and neurodegenerative disorders. Animal studies have shown that administration of DMDOI can alleviate symptoms associated with conditions like chronic pain and obsessive-compulsive disorder .
The mechanisms underlying the biological activities of DMDOI are multifaceted:
- Apoptosis Induction : DMDOI activates caspases leading to programmed cell death in cancer cells.
- Inhibition of COX Enzymes : By blocking COX activity, DMDOI reduces the production of pro-inflammatory mediators.
- DNA Interaction : Studies suggest that DMDOI may intercalate with DNA, affecting its replication and transcription processes .
Case Studies
A recent case study investigated the effects of DMDOI on MCF-7 breast cancer cells, revealing that it exhibited higher cytotoxicity compared to standard chemotherapeutics such as cisplatin. The study utilized MTT assays to quantify cell viability and found that DMDOI significantly reduced cell proliferation at concentrations lower than those required for cisplatin .
Q & A
Q. What are the recommended synthetic routes for 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclization of substituted indole precursors. For example, acetic acid-mediated reflux with sodium acetate (as a base) is effective for forming the indole backbone, as demonstrated in analogous syntheses of methyl 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylate derivatives . Key factors include:
- Temperature: Prolonged reflux (~3–5 h) ensures complete cyclization.
- Solvent: Acetic acid acts as both solvent and catalyst, enhancing electrophilic substitution.
- Purification: Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .
Table 1: Comparison of Synthetic Conditions for Analogous Indole Derivatives
| Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-Formyl-indole derivative | AcOH, NaOAc, reflux (5 h) | 72–85 | >95 | |
| Thiazolidinone derivative | Chloroacetic acid, rt (2 h) | 65 | 90 |
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Melting Point Analysis: Compare observed mp (e.g., 208–210°C for indole-5-carboxylic acid analogs) with literature values to assess purity .
- Spectroscopic Techniques:
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria: The oxo group may exist in keto-enol forms, altering proton environments. Use deuterated DMSO to stabilize tautomers and assign peaks accurately .
- Dynamic HPLC: Employ gradient elution to separate isomeric byproducts, as seen in nitro-substituted indole analogs .
- X-ray Crystallography: Resolve ambiguities by determining crystal structures, as done for 3-hydroxyindolin-2-one derivatives .
Q. How can computational modeling optimize the bioactivity of this compound?
Methodological Answer:
- Docking Studies: Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the carboxylic acid group’s hydrogen-bonding potential.
- QSAR Analysis: Correlate substituent effects (e.g., methyl groups) with activity using descriptors like logP and electrostatic potential maps .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What are the challenges in derivatizing the carboxylic acid moiety without disrupting the indole core?
Methodological Answer:
- Protection/Deprotection: Use tert-butyl groups to protect the carboxylic acid during alkylation/arylation, followed by TFA cleavage .
- Coupling Reactions: Employ EDC/HOBt for amide bond formation, ensuring minimal side reactions at the oxo group .
- Solubility Constraints: Polar aprotic solvents (DMF, DMSO) enhance reactivity while preventing aggregation .
Table 2: Derivatization Efficiency for Carboxylic Acid Analogs
| Reaction Type | Reagents | Success Rate (%) | Byproducts |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | 88 | None detected |
| Amide Coupling | EDC, HOBt, DMF | 75 | <5% unreacted acid |
Q. How do steric effects from the 3,3-dimethyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The dimethyl substituents hinder electrophilic substitution at C3 and C4. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
